

"2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Cat. No.: B1439831

[Get Quote](#)

An In-Depth Technical Guide to 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Abstract: This technical guide provides a comprehensive overview of **2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides an established synthesis protocol with mechanistic insights, discusses its spectral characteristics, and explores its potential applications as a versatile synthetic intermediate. Safety and handling protocols are also addressed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Molecular Overview

2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No: 1035219-96-5) is a bifunctional heterocyclic compound featuring a fused thiazole and dihydropyridinone ring system.^{[1][2][3]} The presence of a bromine atom on the electron-deficient thiazole ring and a lactam moiety within the dihydropyridine structure makes it a highly valuable and reactive intermediate for organic synthesis.^[1] Its structural complexity and array of functional groups position it as a key building block for the development of novel pharmaceutical agents, particularly in exploring chemical space for targets where this scaffold has shown promise.^[4]

The core thiazolo[5,4-c]pyridine scaffold is a recognized pharmacophore, appearing in molecules investigated for various therapeutic targets, including histamine H3 receptor inverse

agonists for treating cognitive disorders.^[4] The bromo-substituent serves as a versatile chemical handle, enabling diversification of the core structure through various cross-coupling reactions, thus facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

The fundamental properties of **2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one** are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source
CAS Number	1035219-96-5	[2] [3]
Molecular Formula	C ₆ H ₅ BrN ₂ OS	[2] [3]
Molecular Weight	233.09 g/mol	[2] [3]
IUPAC Name	2-bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one	[3]
Density	1.826 g/cm ³ (Predicted)	[2]
Boiling Point	487.675°C at 760 mmHg (Predicted)	[2]
Acidity (pKa)	12.76 ± 0.20 (Predicted)	[2]
SMILES	O=C1NCCC2=C1SC(Br)=N2	[3]

Synthesis Protocol: A Mechanistic Approach

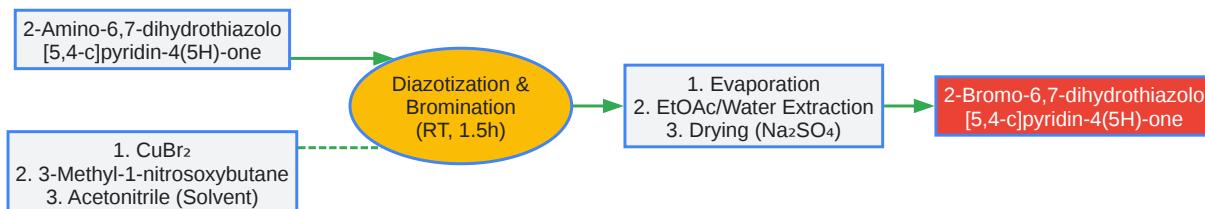
The synthesis of this compound is efficiently achieved via a Sandmeyer-type bromination of its amino precursor. This method is reliable and scalable for producing the target intermediate in good yield.

Experimental Protocol: Bromination of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

This protocol is based on established procedures for the synthesis of 2-bromo-thiazolo[5,4-c]pyridinone derivatives.[\[1\]](#)

Reagents & Materials:

- 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (Intermediate 3)
- Copper(II) Bromide (CuBr_2)
- 3-Methyl-1-nitrosoxybutane (tert-Butyl nitrite can also be used as an alternative)
- Acetonitrile (CH_3CN)
- Ethyl Acetate (EtOAc)
- Water (H_2O)
- Anhydrous Sodium Sulfate (Na_2SO_4)


Step-by-Step Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve the starting material, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (e.g., 8 g, 39.8 mmol), in acetonitrile (100 mL).[\[1\]](#)
- Addition of Reagents: To the solution, add copper(II) bromide (10.43 g, 46.68 mmol) and 3-methyl-1-nitrosoxybutane (6.8 g, 58.35 mmol).[\[1\]](#)
- Reaction: Stir the resulting mixture vigorously at room temperature for approximately 1.5 hours.[\[1\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Expertise & Experience Insight: The use of 3-methyl-1-nitrosoxybutane (or another nitrite source) in the presence of the amine and a halogen source (CuBr_2) is characteristic of a Sandmeyer reaction. The nitrite facilitates the *in situ* formation of a diazonium salt from the 2-amino group. The CuBr_2 then acts as a catalyst and bromide source to replace the

diazonium group with a bromine atom. This is a highly effective method for installing halides onto aromatic and heteroaromatic rings.

- Solvent Removal: Upon completion of the reaction, remove the acetonitrile solvent by vacuum evaporation.[1]
- Workup & Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with water to remove inorganic salts and other water-soluble impurities.[1]
- Drying and Isolation: Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.[1] This yields the crude product, **2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one**, which can often be used in subsequent steps without further purification.[1] A yield of approximately 55% has been reported for this transformation.[1]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

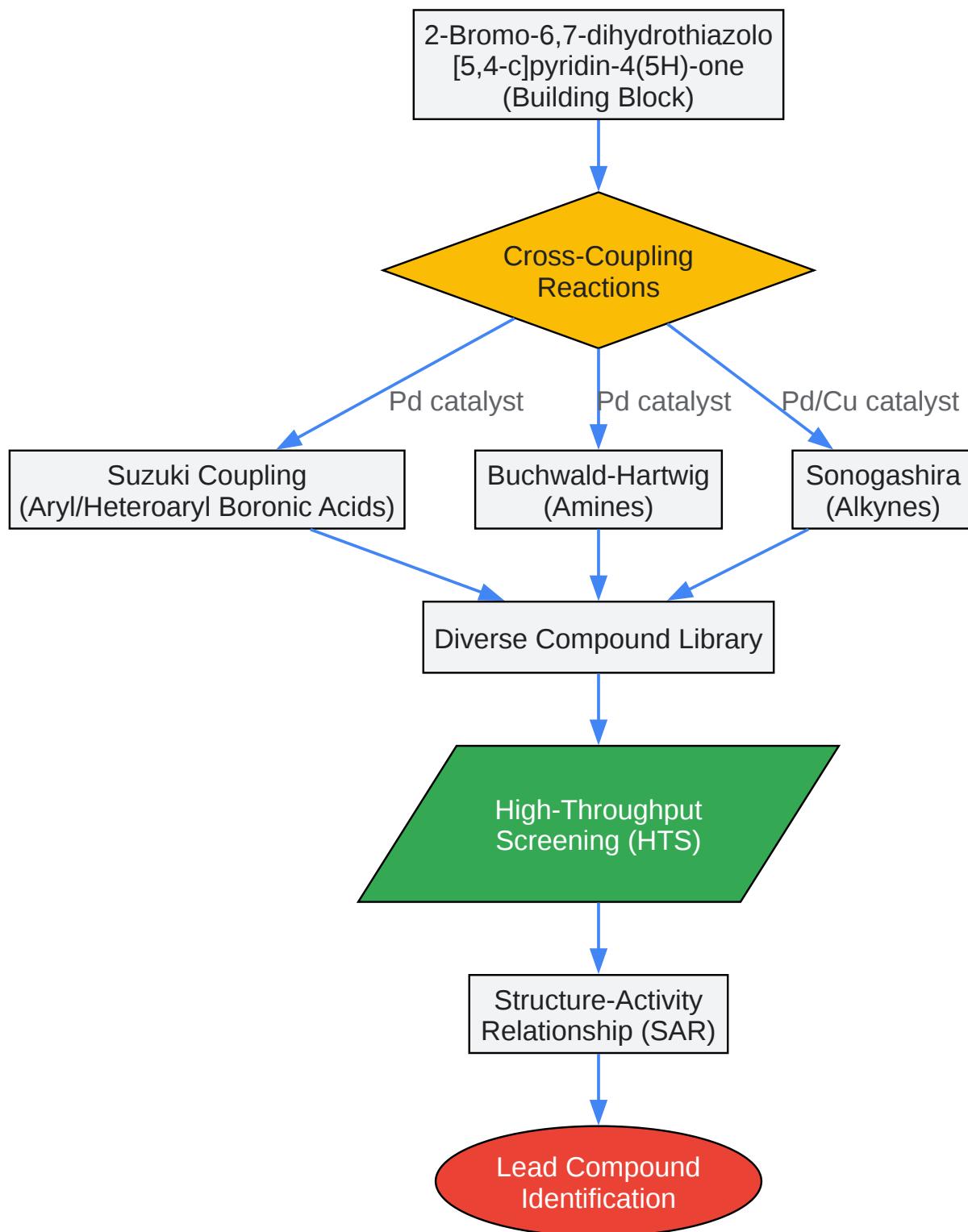
Caption: Synthesis of the target compound via Sandmeyer-type bromination.

Spectral Data Analysis: An Interpretive Guide

While raw spectra are not provided, an experienced chemist can predict the key spectroscopic features of the molecule based on its structure. This analysis is crucial for confirming the identity and purity of the synthesized compound.

- ¹H NMR (Proton Nuclear Magnetic Resonance):

- N-H Proton: A broad singlet corresponding to the amide proton (N-H) is expected, typically in the downfield region (δ 7.5-8.5 ppm).
- Aliphatic Protons: The two methylene groups (-CH₂-) in the dihydropyridine ring are diastereotopic. They will likely appear as two distinct multiplets or triplets in the δ 2.5-4.0 ppm range.


- ¹³C NMR (Carbon Nuclear Magnetic Resonance):
 - Carbonyl Carbon: A signal for the amide carbonyl (C=O) carbon will be present in the downfield region, typically around δ 160-170 ppm.
 - Heteroaromatic Carbons: Signals for the carbons of the thiazole ring will be observed. The carbon bearing the bromine (C-Br) would appear around δ 120-130 ppm, while the other carbons of the fused ring system will have characteristic shifts.
 - Aliphatic Carbons: Two signals for the methylene carbons will be seen in the aliphatic region (δ 30-50 ppm).
- FT-IR (Fourier-Transform Infrared Spectroscopy):
 - N-H Stretch: A sharp to moderately broad absorption band around 3200-3400 cm⁻¹ is characteristic of the N-H bond in the amide.[5]
 - C=O Stretch: A strong, sharp absorption band between 1650-1690 cm⁻¹ will be present, corresponding to the carbonyl group of the lactam.[5]
 - C-N and C-S Stretches: Vibrations for these bonds will appear in the fingerprint region (<1500 cm⁻¹).[6]
- MS (Mass Spectrometry):
 - Molecular Ion Peak: In Electron-Impact Mass Spectrometry (EI-MS), the molecular ion peak will exhibit a characteristic isotopic pattern for a bromine-containing compound.[5] There will be two peaks of nearly equal intensity: one for the molecule with the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M⁺²), at m/z \approx 232 and m/z \approx 234, respectively.

Reactivity and Applications in Drug Discovery

The primary utility of **2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one** lies in its role as a versatile synthetic intermediate. The C-Br bond is the key site for molecular elaboration.

- Cross-Coupling Reactions: The bromide is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents, a cornerstone of modern medicinal chemistry.
 - Suzuki Coupling: Reaction with various boronic acids or esters can introduce aryl or heteroaryl groups.^[7]
 - Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the installation of a wide range of amine functionalities.
 - Sonogashira Coupling: Introduction of alkyne groups is possible, providing a gateway to further chemical transformations.
- Potential as a Bioactive Scaffold: The thiazole ring is a common feature in many pharmacologically active compounds, known to exhibit a wide range of biological activities.^[8] The fused ring system of this compound makes it a rigid scaffold, which can be advantageous for binding to specific protein targets. Given that related thiazolo[5,4-c]pyridine derivatives have shown potent activity as H3 receptor inverse agonists, this compound is an excellent starting point for synthesizing analogs to probe this and other biological targets.^[4]

Logical Workflow for Drug Discovery Application

[Click to download full resolution via product page](#)

Caption: Use as a scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one**.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate protective gloves.[\[9\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[\[9\]](#)[\[10\]](#)
- Handling: Avoid contact with skin and eyes.[\[10\]](#) Wash hands thoroughly after handling.[\[9\]](#)[\[10\]](#) Do not eat, drink, or smoke in the laboratory.[\[10\]](#)
- First Aid:
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[\[10\]](#)
 - If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[\[10\]](#)[\[11\]](#)
 - In Case of Skin Contact: Wash off with soap and plenty of water.[\[10\]](#)
 - In Case of Eye Contact: Flush eyes with water as a precaution.[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[\[2\]](#)

Trustworthiness Note: This safety information is a general guide. Always consult the specific, up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one stands out as a strategically important heterocyclic intermediate. Its well-defined synthesis, combined with the reactive potential of its C-Br bond, makes it an invaluable tool for medicinal chemists. The inherent bio-relevance of the thiazolo[5,4-c]pyridine core provides a strong foundation for its use in the design and synthesis of new therapeutic agents. This guide has outlined its core properties, synthesis, and

potential, providing a solid technical foundation for researchers aiming to leverage this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-6,7-DIHYDROTHIAZOLO[5,4-C]PYRIDIN-4(5H)-ONE | 1035219-96-5 [chemicalbook.com]
- 2. China 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one CAS:1035219-96-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one 95% | CAS: 1035219-96-5 | AChemBlock [achemblock.com]
- 4. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- To cite this document: BenchChem. ["2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439831#2-bromo-6-7-dihydrothiazolo-5-4-c-pyridin-4-5h-one-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com